molecular formula C12H17N3O B11734873 N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11734873
M. Wt: 219.28 g/mol
InChI Key: FGHGUWAAJOIJFP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of furan-2-carbaldehyde with 4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-(propan-2-yl)aniline
  • N-(furan-2-ylmethyl)-2-(propan-2-yl)aniline
  • 2-acetyl-5-methylfuran

Uniqueness

N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H17N3O/c1-9(2)15-8-10(3)12(14-15)13-7-11-5-4-6-16-11/h4-6,8-9H,7H2,1-3H3,(H,13,14)

InChI Key

FGHGUWAAJOIJFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CO2)C(C)C

Origin of Product

United States

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